Buscopan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Buscopan is synthesized from hyoscine, which is naturally found in plants of the nightshade family, such as Atropa belladonna . The synthesis involves the esterification of hyoscine with butyl bromide to form hyoscine butylbromide . The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction of hyoscine from plant sources, followed by chemical synthesis to produce hyoscine butylbromide . The process includes purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Buscopan undergoes several types of chemical reactions, including:

Esterification: The formation of hyoscine butylbromide from hyoscine and butyl bromide.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze back to hyoscine and butyl bromide.

Substitution: The bromide ion in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Esterification: Butyl bromide, acidic catalyst, reflux conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Various nucleophiles, such as hydroxide ions or amines.

Major Products

Esterification: Hyoscine butylbromide (this compound).

Hydrolysis: Hyoscine and butyl bromide.

Substitution: Substituted hyoscine derivatives.

Scientific Research Applications

Buscopan has a wide range of scientific research applications:

Mechanism of Action

Buscopan exerts its effects by blocking muscarinic acetylcholine receptors, which are found on smooth muscle cells and parasympathetic nerve endings . By inhibiting the action of acetylcholine, this compound prevents the contraction of smooth muscles, leading to muscle relaxation and relief from spasms . This mechanism is particularly effective in the gastrointestinal and urinary tracts, where it reduces cramping and pain .

Comparison with Similar Compounds

Similar Compounds

Methscopolamine: Another anticholinergic agent used to treat similar conditions.

Atropine: A related compound with broader applications, including use as a pre-anesthetic medication.

Dicyclomine: An antispasmodic used to treat irritable bowel syndrome.

Uniqueness of Buscopan

This compound is unique in its specific targeting of muscarinic receptors in the gastrointestinal and urinary tracts, making it highly effective for treating spasms in these areas . Unlike some other anticholinergic agents, this compound has minimal central nervous system effects, reducing the risk of side effects such as drowsiness and confusion .

Properties

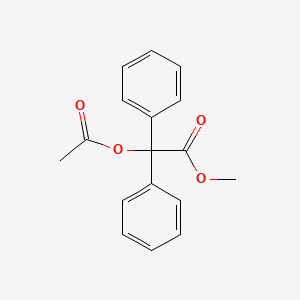

IUPAC Name |

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZOZZFCZRXYEK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)

![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)

![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)